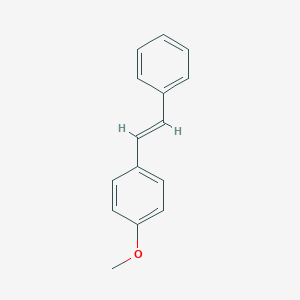

P-Methoxystilbene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-methoxy-4-[(E)-2-phenylethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-12H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYXLYCDZKRCAD-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142-15-0, 1694-19-5 | |

| Record name | 1-Methoxy-4-(2-phenylethenyl)-benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001142150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Methoxystilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxystilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-methoxystilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methoxystilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHOXY-4-(2-PHENYLETHENYL)-BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EL148B7HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of P Methoxystilbene

Established Synthetic Pathways for P-Methoxystilbene (B73161) and its Analogues

Traditional Organic Synthesis Approaches

Traditional organic synthesis offers several versatile routes for the preparation of stilbenes, including this compound. These methods often involve coupling reactions that form the characteristic carbon-carbon double bond of the stilbene (B7821643) core.

Wittig Reaction for Stilbene Preparation

The Wittig reaction is a well-established method for the synthesis of alkenes, including stilbenes. wiley-vch.de It involves the reaction of an aldehyde or ketone with a phosphorus ylide, generated from a phosphonium (B103445) salt, to form an alkene and triphenylphosphine (B44618) oxide. wiley-vch.de For the synthesis of this compound, the Wittig reaction can be performed by reacting p-anisaldehyde with benzyltriphenylphosphonium (B107652) chloride in the presence of a base. chegg.comchegg.com This reaction can yield this compound, and the stereochemical outcome (E or Z isomer) can be influenced by the reaction conditions and the nature of the ylide. wiley-vch.dechegg.comchegg.comacs.org For instance, a procedure describes the reaction of p-anisaldehyde with benzyltriphenylphosphonium chloride in 10 M sodium hydroxide (B78521) solution at room temperature to synthesize 4-methoxystilbene. chegg.com Another report mentions the preparation of 4-methoxystilbene from 4-methoxybenzaldehyde (B44291) and benzyldiethylphosphonate, a modified Wittig approach (Horner-Wadsworth-Emmons reaction), which typically favors the formation of the E-isomer. wiley-vch.decdnsciencepub.com

Heck Reaction and Palladium-Catalyzed Coupling

Palladium-catalyzed coupling reactions, particularly the Heck reaction, are powerful tools for constructing carbon-carbon bonds and are widely used in the synthesis of stilbenes. researchgate.netuliege.benih.govscielo.br The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide (or triflate) with an alkene in the presence of a base. uliege.bescielo.br For stilbene synthesis, this typically involves the coupling of an aryl halide with a styrene (B11656) derivative. researchgate.netuliege.bescielo.br

The Heck reaction can be applied to the synthesis of this compound by coupling a methoxy-substituted aryl halide (such as 4-iodoanisole) with styrene, or by coupling an aryl halide with a methoxy-substituted styrene. beilstein-journals.org Various palladium catalysts, ligands, and bases have been explored to optimize yields and stereoselectivity (E vs. Z isomers) in Heck reactions for stilbene synthesis. researchgate.netuliege.bescielo.br For example, studies have investigated the Heck reaction between 4-iodoanisole (B42571) and styrene using palladium metal supported on silica (B1680970) as a catalyst in supercritical carbon dioxide expanded solvent solutions. beilstein-journals.org The regioselectivity of the Heck reaction can be influenced by substituents on the alkene; in the case of 4-methoxystilbene, the methoxy (B1213986) group was found to have little influence on the olefin insertion step, resulting in a mixture of regioisomers. scielo.br Palladium-catalyzed vinylation of aryl iodides with 1,2-dibromoethane (B42909) can also provide a one-pot synthetic method for stilbenes, where vinyl bromide is generated in situ and undergoes reductive cross-coupling. researchgate.net

Another related palladium-catalyzed approach is the Fujiwara-Moritani reaction, a dehydrogenative Heck-type reaction that involves the direct coupling between aromatic C-H bonds and vinylic C-H bonds catalyzed by palladium. rsc.org This method offers a more environmentally benign route as it avoids the need for pre-functionalization of C-H bonds. rsc.org

Microwave-Induced One-Pot Processes for Arylethene Synthesis

Microwave irradiation has been increasingly utilized in organic synthesis to accelerate reactions and enable one-pot processes, offering advantages such as shorter reaction times and improved yields. mdpi.commdpi.comtubitak.gov.trrsc.org While specific examples for the microwave-induced one-pot synthesis of this compound were not extensively detailed in the search results, microwave-assisted one-pot protocols have been developed for the synthesis of other arylethene derivatives and related compounds. mdpi.comtubitak.gov.trrsc.org These methods often involve multicomponent reactions or sequential steps performed in a single reaction vessel under microwave heating. tubitak.gov.trrsc.org The application of microwave irradiation to established stilbene synthesis methods, such as Heck or Wittig reactions, in a one-pot format could potentially provide efficient routes to this compound and its analogues.

Biocatalytic and Biotechnological Synthesis Strategies

Beyond traditional chemical synthesis, stilbenoids, including those structurally related to this compound, can be produced through biological pathways in plants and can potentially be synthesized using biotechnological approaches.

Plant Biosynthetic Pathways of Stilbenoids via Shikimate Pathway

Stilbenoids are a family of polyphenolic secondary metabolites found in various plant species. mdpi.com Their biosynthesis is derived from the shikimate pathway and the acetate-malonate pathway. researchgate.netikm.org.my The shikimate pathway provides the aromatic amino acid L-phenylalanine, which is the primary starting molecule for the phenylpropanoid pathway. mdpi.com The phenylpropanoid pathway is responsible for the biosynthesis of various secondary metabolites, including stilbenoids. mdpi.com

A key enzyme in the biosynthesis of many stilbenoids, such as resveratrol (B1683913), is stilbene synthase (STS). mdpi.comikm.org.my STS catalyzes the condensation of three units of malonyl-CoA and one CoA-ester of a cinnamic acid derivative (like p-coumaroyl-CoA) to form the stilbene skeleton. mdpi.comikm.org.my While resveratrol is formed from p-coumaroyl-CoA, other stilbenoids with different substitution patterns, including methoxy groups, are synthesized through variations in the cinnamic acid precursor and the action of other enzymes, such as methyltransferases. wikipedia.orgwikipedia.org The biosynthesis of stilbenoids is influenced by environmental factors and can be triggered by biotic and abiotic stresses. mdpi.com Research is ongoing to fully elucidate the complex biosynthetic pathways and the enzymes involved in the production of the diverse array of stilbenoids found in nature. mdpi.comresearchgate.netbiorxiv.org

Engineered Microbial Production of Methoxystilbenes (e.g., in E. coli)

Engineered microorganisms, particularly Escherichia coli (E. coli), have emerged as promising platforms for the sustainable production of various natural products, including methoxystilbenes. While direct engineered microbial production of this compound is not extensively detailed in the search results, research has focused on the microbial synthesis of related methylated resveratrol analogues, such as pterostilbene (B91288) and pinostilbene (B20863), from simple carbon sources or precursors like p-coumaric acid or resveratrol. researchgate.net These studies provide a framework for the potential microbial production of this compound.

The biosynthesis of stilbenes in E. coli typically involves introducing heterologous genes encoding enzymes from plant or fungal pathways. Key enzymes include tyrosine ammonia (B1221849) lyase (TAL), p-coumarate:CoA ligase (CCL), and stilbene synthase (STS). researchgate.net To produce methylated stilbenes like pterostilbene, resveratrol O-methyltransferase (ROMT) enzymes are also required. researchgate.net

Studies have demonstrated the successful production of methylated resveratrol analogues in E. coli. For instance, an E. coli system containing an artificial biosynthetic pathway produced methylated resveratrol analogues, including pinostilbene (3,4'-dihydroxy-5-methoxystilbene) and 3,5-dihydroxy-4'-methoxystilbene, from glucose. researchgate.net Another study achieved pterostilbene production in E. coli from a glucose medium using a single vector system, with production titers significantly increased using an L-methionine containing medium and an engineered strain with an increased intracellular pool of L-tyrosine, a precursor. researchgate.net Production titers for pterostilbene as high as 33.6 ± 4.1 mg/L have been reported in engineered E. coli strains. researchgate.net

These findings suggest that with appropriate metabolic engineering strategies, including optimizing precursor supply and introducing specific O-methyltransferase enzymes capable of acting on resveratrol or a related precursor at the 4' position, microbial production of this compound in E. coli could be feasible.

Spectroscopic Characterization and Structural Elucidation of P Methoxystilbene

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is instrumental in identifying the functional groups and bonding arrangements within p-methoxystilbene (B73161). By analyzing the interaction of the molecule with electromagnetic radiation, specific vibrational modes corresponding to different bonds can be identified.

FT-IR spectroscopy of this compound reveals characteristic absorption bands that confirm its key structural features, including the aromatic rings, the trans-alkene linkage, and the methoxy (B1213986) group. The spectrum is typically dominated by signals corresponding to stretching and bending vibrations of C-H, C=C, and C-O bonds.

Key absorption bands observed in the FT-IR spectrum of trans-p-methoxystilbene provide clear evidence for its molecular structure. chegg.com Aromatic and vinylic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group is observed just below this threshold. chegg.com The region between 1600 cm⁻¹ and 1440 cm⁻¹ is characteristic of the aromatic and vinylic C=C bond stretching vibrations. The prominent C-O stretching of the aryl ether is a key indicator of the methoxy substituent, typically appearing as a strong band in the 1250 cm⁻¹ region. chegg.com Furthermore, a strong absorption peak around 969 cm⁻¹ is characteristic of the out-of-plane C-H bending (wagging) mode of the trans-disubstituted vinyl group, providing definitive evidence for the (E)-isomer configuration. chegg.com

Table 1: Characteristic FT-IR Peaks for trans-p-Methoxystilbene chegg.com

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3023 | Medium | Aromatic & Vinylic C-H Stretch |

| 2963, 2936, 2837 | Medium | Aliphatic C-H Stretch (Methoxy group) |

| 1602, 1513, 1447 | Strong | Aromatic & Vinylic C=C Stretch |

| 1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| 1180 | Strong | In-plane Aromatic C-H Bend |

| 1031 | Strong | Symmetric C-O-C Stretch (Aryl Ether) |

| 969 | Strong | Trans C-H Out-of-Plane Bend (Wag) |

This table is interactive and can be sorted by clicking on the column headers.

Raman spectroscopy serves as a valuable complementary technique to FT-IR for the vibrational analysis of this compound. Due to the molecule's conjugated π-electron system, certain vibrational modes are particularly Raman active. Raman spectra of stilbene (B7821643) and its derivatives are often characterized by strong bands corresponding to the stretching of the C=C double bonds of the vinyl group and the aromatic rings. unige.chresearchgate.net

The most intense peak in the Raman spectrum is typically associated with the symmetric stretching of the central ethylenic C=C bond, which is strongly enhanced due to the conjugation across the molecule. researchgate.net The aromatic ring stretching modes also give rise to prominent bands. Because water is a weak Raman scatterer, this technique is well-suited for studying samples in aqueous environments. While detailed experimental Raman spectra for this compound are not as commonly reported as FT-IR, the expected spectrum would feature strong signals for the symmetric vibrations of the conjugated backbone, providing complementary information to the dipole-change-dependent absorptions seen in FT-IR. renishaw.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution, providing unambiguous information about the proton and carbon environments and their connectivity.

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the signals are spread across the aromatic, vinylic, and aliphatic regions. rsc.org

The methoxy group protons appear as a sharp singlet at approximately 3.71 ppm. rsc.org The two vinylic protons of the trans-double bond are chemically non-equivalent and appear as two distinct doublets around 6.84 and 6.94 ppm. The large coupling constant (J ≈ 16.3 Hz) between them is definitive proof of their trans-stereochemical relationship. rsc.org The aromatic protons of the unsubstituted phenyl ring appear as a multiplet between 7.10 and 7.36 ppm. The protons on the methoxy-substituted ring are split into two doublets due to their ortho and meta relationships, appearing at approximately 6.76 ppm and 7.33 ppm. rsc.org

Table 2: ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃) rsc.org

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 7.36 | d | 7.4 | 2H | Protons on unsubstituted phenyl ring |

| 7.33 | d | 8.7 | 2H | Protons ortho to the stilbene group (methoxy-substituted ring) |

| 7.26-7.22 | m | - | 2H | Protons on unsubstituted phenyl ring |

| 7.13-7.09 | m | - | 1H | Proton on unsubstituted phenyl ring |

| 6.94 | d | 16.3 | 1H | Vinylic proton |

| 6.84 | d | 16.3 | 1H | Vinylic proton |

| 6.76 | d | 8.7 | 2H | Protons meta to the stilbene group (methoxy-substituted ring) |

This table is interactive and can be sorted by clicking on the column headers.

The ¹³C NMR spectrum provides information on all unique carbon atoms within the this compound molecule. The spectrum confirms the presence of 15 carbon atoms, although symmetry may result in fewer than 15 distinct signals. Data obtained in CDCl₃ shows a single peak in the aliphatic region and multiple peaks in the aromatic/vinylic region. rsc.org

The carbon of the methoxy group gives a signal at approximately 55.2 ppm. rsc.org The vinylic carbons and the aromatic carbons resonate in the range of 114 to 159 ppm. The carbon atom attached to the oxygen of the methoxy group is the most deshielded, appearing furthest downfield at around 159.2 ppm. rsc.org The remaining signals correspond to the other quaternary and protonated aromatic and vinylic carbons.

Table 3: ¹³C NMR Spectral Data for this compound (CDCl₃) rsc.org

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 159.2 | C-O (methoxy-substituted ring) |

| 137.7 | Quaternary C (unsubstituted ring) |

| 130.1 | Quaternary C (methoxy-substituted ring) |

| 128.7 | Aromatic C-H |

| 128.1 | Vinylic C-H |

| 127.6 | Aromatic C-H |

| 127.1 | Aromatic C-H |

| 126.6 | Aromatic C-H |

| 126.2 | Vinylic C-H |

| 114.1 | Aromatic C-H (methoxy-substituted ring) |

This table is interactive and can be sorted by clicking on the column headers.

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form. For a molecule like this compound, ssNMR can provide crucial information that is inaccessible by other methods. europeanpharmaceuticalreview.com

One of the primary applications of ssNMR is the study of polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR is highly sensitive to the local chemical environment, allowing for the clear differentiation between crystalline forms that might be difficult to distinguish by X-ray diffraction alone. semanticscholar.org Furthermore, ssNMR can be used to probe intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the molecular packing in the crystal lattice. mdpi.com By measuring parameters like chemical shift anisotropy and dipolar couplings, detailed insights into molecular conformation and dynamics in the solid state can be obtained. europeanpharmaceuticalreview.com Although specific ssNMR studies on this compound are not widely documented, the application of these techniques would be invaluable for understanding its solid-state structure and properties.

X-ray Diffraction Analysis for Crystalline Structures

X-ray diffraction (XRD) is a cornerstone technique for determining the three-dimensional atomic arrangement of crystalline solids. For methoxy-substituted trans-stilbene (B89595) derivatives, single-crystal X-ray diffraction studies have provided invaluable insights into their molecular packing and the influence of intermolecular interactions on their solid-state properties.

The packing of these molecules within the crystal lattice is dictated by a variety of weak intermolecular interactions. Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular contacts, has been instrumental in identifying and characterizing these forces. nih.gov For methoxy-trans-stilbene derivatives, interactions such as C-H···π, π···π stacking, and C-H···O contacts are significant in directing the crystal packing. nih.gov The nature and extent of these interactions are dependent on the position and number of methoxy substituents.

A quantitative model developed from these studies has shown a direct correlation between specific intermolecular contacts and the solid-state fluorescence quantum yield of these compounds. nih.gov The analysis indicated that C···C contacts, indicative of π-π stacking, and C···O/O···C interactions are major contributors to the fluorescence properties. nih.gov Conversely, O···H/H···O and H···H interactions, along with the molecule's electrophilicity, were found to have an inversely proportional effect on the fluorescence quantum yield. nih.gov

Table 1: Selected Intermolecular Contacts and Their Contribution to the Hirshfeld Surface for Methoxy-trans-stilbene Analogs nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | Variable |

| C···H/H···C | Variable |

| O···H/H···O | Variable |

| C···C | Significant |

Note: The specific percentages vary depending on the exact methoxy substitution pattern of the stilbene analog.

Other Advanced Spectroscopic and Structural Techniques

Beyond the static picture provided by X-ray diffraction, a range of other sophisticated techniques are employed to probe the dynamic and electronic properties of this compound and related molecules.

Quasielastic neutron scattering (QENS) is a powerful technique for investigating stochastic molecular motions, such as rotations and diffusion, on a microscopic scale. wikipedia.orgrwth-aachen.de While direct QENS studies on this compound are not widely reported, research on structurally similar compounds, such as 2,3,3′,4′-tetramethoxy-trans-stilbene, offers significant insights into the expected molecular dynamics.

In a study combining QENS with nuclear magnetic resonance (NMR) and molecular dynamics (MD) simulations, the internal mobility of a tetramethoxy-trans-stilbene was characterized. rsc.org The primary motion observed was the reorientational dynamics of the methyl groups of the methoxy substituents. rsc.org

The QENS data, supported by theoretical calculations, revealed a notable diversity in the rotational dynamics of the four methyl groups. One methyl group was found to reorient with a low activation barrier of approximately 3 kJ mol⁻¹, while the other three exhibited significantly higher activation energies in the range of 10–14 kJ mol⁻¹. rsc.org This difference in mobility is attributed to the varied intramolecular interactions experienced by each methoxy group. rsc.org The correlation times for these motions were also found to differ by nearly two orders of magnitude at room temperature, highlighting the complex internal dynamics of these molecules. rsc.org

Table 2: Activation Energies for Methyl Group Reorientation in a Methoxy-Stilbene Analog rsc.org

| Methyl Group | Activation Energy (kJ mol⁻¹) |

| Group 1 | ~3 |

| Group 2 | 10-14 |

| Group 3 | 10-14 |

| Group 4 | 10-14 |

These findings suggest that for this compound, the single methoxy group's methyl rotation would be a key dynamic feature observable by QENS, with its activation energy being influenced by the local electronic and steric environment.

The photophysical properties of this compound and its derivatives have been extensively studied using steady-state and time-resolved fluorescence spectroscopy. These techniques provide information about the excited electronic states of the molecule, including their lifetimes and the pathways of their deactivation.

The fluorescence of methoxy-substituted stilbenes is a key characteristic. nih.gov The efficiency of this fluorescence, quantified by the fluorescence quantum yield (ΦPL), is highly dependent on the molecular structure and the surrounding environment. nih.gov For a series of methoxy-trans-stilbene derivatives in the solid state, the fluorescence quantum yield was found to range from 0.07 to 0.69, with fluorescence lifetimes between 0.82 and 3.46 ns. nih.gov

Time-resolved fluorescence measurements can reveal the kinetics of excited-state decay. For many stilbene derivatives, the decay is often described by multi-exponential kinetics, indicating the presence of multiple excited-state conformations or deactivation pathways. mdpi.com The solvent polarity can also play a significant role in the excited-state dynamics, influencing processes such as intramolecular charge transfer and trans-cis photoisomerization. nih.govrsc.org In the case of methoxy-substituted stilbenes, the formation of a highly polarized charge-transfer excited state has been proposed to explain their unique photophysical properties in polar solvents. nih.gov

Absorption spectroscopy provides information about the electronic transitions within a molecule. For stilbene derivatives, the absorption spectrum is characterized by bands corresponding to π-π* transitions. The position and intensity of these bands are sensitive to the molecular structure and substitution.

Polarization spectroscopy, or fluorescence anisotropy, is used to study the rotational motion of molecules in solution and to determine the relative orientation of the absorption and emission transition dipoles. The steady-state limiting anisotropy (r₀) provides information about the alignment of these dipoles. For stilbenes, a high r₀ value indicates that the absorption and emission transition moments are largely parallel.

Photophysical Properties and Excited State Dynamics of P Methoxystilbene

Electronic Transitions and Absorption Characteristics

The electronic absorption spectrum of a molecule is dictated by the transitions of electrons from lower to higher energy molecular orbitals upon the absorption of light. In p-methoxystilbene (B73161), the presence of the phenyl and methoxy-substituted phenyl rings connected by an ethylenic bridge gives rise to a π-conjugated system. The absorption of ultraviolet (UV) light promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), a transition often designated as a π → π* transition.

| Solvent | Absorption Maximum (λmax) (nm) | Molar Absorptivity (ε) (M-1cm-1) |

| Data not available | Data not available | Data not available |

Currently, a comprehensive data table for the absorption characteristics of this compound in various solvents is not available in the cited literature.

Fluorescence and Luminescence Phenomena

Following excitation to a higher electronic state, this compound can relax to its ground state through the emission of a photon, a process known as fluorescence. This luminescence is a key characteristic of many stilbenoid compounds.

Quantum Yield Determinations

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. A study on a series of methoxy-trans-stilbene derivatives in the solid state revealed a wide range of fluorescence quantum yields, from 0.07 to 0.69, highlighting the significant influence of the substitution pattern on the emissive properties. nih.gov While this study provides valuable context, specific quantum yield data for this compound in various solvents is necessary for a complete understanding of its emissive behavior in solution.

| Solvent | Fluorescence Quantum Yield (Φf) |

| Data not available | Data not available |

Specific fluorescence quantum yield data for this compound in different solvents is not available in the provided search results.

Solvent Effects on Emission Spectra

The emission spectrum of this compound is highly sensitive to the polarity of the solvent. In nonpolar solvents, the emission spectrum is typically structured and appears at shorter wavelengths. As the solvent polarity increases, the emission band often undergoes a bathochromic shift (to longer wavelengths) and becomes broader and more featureless. This phenomenon, known as solvatochromism, is indicative of a change in the dipole moment of the molecule upon excitation. The stabilization of the more polar excited state by polar solvent molecules lowers its energy, resulting in a red-shifted emission. This behavior is characteristic of molecules that exhibit intramolecular charge transfer upon excitation.

Intramolecular Charge Transfer Mechanisms

The presence of the electron-donating methoxy (B1213986) (-OCH3) group on one of the phenyl rings of the stilbene (B7821643) core introduces a "push-pull" character to the molecule. Upon photoexcitation, there is a redistribution of electron density, leading to a significant increase in the dipole moment of the excited state. This process is known as intramolecular charge transfer (ICT).

In the case of this compound, the methoxy group acts as the electron donor and the unsubstituted phenyl ring can act as a relative electron acceptor. The excited state, therefore, has a more pronounced charge-separated character compared to the ground state. This ICT state is more polar and is consequently stabilized to a greater extent by polar solvents. This stabilization is the underlying reason for the observed red shift in the fluorescence spectra with increasing solvent polarity. In some related "push-pull" stilbene derivatives, the formation of a twisted intramolecular charge transfer (TICT) state has been proposed, where the donor and acceptor moieties twist relative to each other in the excited state, leading to a highly polar and non-emissive or weakly emissive state. rsc.orgresearchgate.net

Excited-State Deactivation Pathways

Once a molecule is in an excited electronic state, it can return to the ground state through several competing deactivation pathways, both radiative (fluorescence) and non-radiative.

Internal Conversion Processes

Internal conversion is a non-radiative transition between electronic states of the same spin multiplicity (e.g., from a higher singlet excited state to a lower one, or from the lowest singlet excited state to the ground state). nih.gov This process is typically very fast and involves the conversion of electronic energy into vibrational energy, which is then dissipated as heat to the surrounding solvent molecules.

Vibrational Relaxation Dynamics

Upon photoexcitation to the first excited singlet state (S₁), the this compound molecule typically possesses an excess of vibrational energy, creating a "hot" molecule. The process by which the molecule dissipates this excess energy and returns to a thermal equilibrium is known as vibrational relaxation. This relaxation occurs through two primary mechanisms: Intramolecular Vibrational Redistribution (IVR) and intermolecular vibrational energy transfer, often referred to as vibrational cooling.

Intramolecular Vibrational Redistribution (IVR): IVR is the process by which vibrational energy, initially localized in the specific vibrational modes excited during the Franck-Condon transition, is redistributed among the various vibrational modes of the molecule. This process is extremely rapid, typically occurring on femtosecond to picosecond timescales. semanticscholar.orgfigshare.comnih.gov Studies on the parent compound, trans-stilbene (B89595), using femtosecond stimulated Raman spectroscopy have provided detailed insights into these dynamics. For trans-stilbene, the IVR process is observed through changes in Raman intensity, spectral positions, and band broadening. figshare.comnih.gov

Research indicates that IVR in stilbenes can be a multi-phase process. In non-polar solvents like n-hexane, a fast initial redistribution of energy occurs within a subset of strongly coupled modes on a timescale of approximately 0.3 picoseconds. figshare.comnih.gov This is followed by a slower equilibration of energy over the entire vibrational manifold, which takes place in about 0.9 picoseconds. figshare.comnih.gov

The solvent environment plays a crucial role in influencing the rate of IVR. In polar solvents such as acetonitrile, the IVR process for trans-stilbene is significantly accelerated, completing within approximately 0.15 picoseconds. figshare.comnih.gov This acceleration may be attributed to symmetry breaking induced by the polar solvent, which can enhance the coupling between different vibrational modes. figshare.comnih.gov

Vibrational Cooling: Following the rapid internal redistribution of energy via IVR, the molecule as a whole remains vibrationally hot. The subsequent dissipation of this excess energy to the surrounding solvent medium is termed vibrational cooling. This intermolecular energy transfer process is generally slower than IVR. Studies on stilbene derivatives have shown that vibrational cooling is evidenced by the narrowing and shifting of transient absorption bands over time. researchgate.net The timescale for this process is highly dependent on the thermal properties of the solvent. For trans-4,4'-diphenylstilbene, a related compound, the vibrational cooling time constants show a clear correlation with the thermal diffusivity of the solvent. colab.ws

| Process | Solvent | Timescale |

|---|---|---|

| Fast IVR (subset of modes) | n-Hexane | ~0.3 ps |

| Full IVR Equilibration | n-Hexane | ~0.9 ps |

| Overall IVR | Acetonitrile | ~0.15 ps |

| Dynamic Solvation | Acetonitrile | ~0.69 ps |

Note: The data in the table pertains to the unsubstituted parent compound, trans-stilbene, and is used to illustrate the fundamental dynamics of vibrational relaxation in the stilbene framework. figshare.comnih.gov

Intersystem Crossing and Triplet State Involvement

Intersystem crossing (ISC) is a photophysical process involving a spin-forbidden transition from an excited singlet state (S₁) to a triplet state (T₁). This pathway is a critical deactivation channel that competes with fluorescence and trans-cis isomerization within the singlet manifold for stilbene and its derivatives. The efficiency of ISC is governed by the magnitude of the spin-orbit coupling between the S₁ and T₁ states and the energy gap between them (ΔE_ST), in accordance with the energy gap law. unipd.it

For stilbenes, the triplet state plays a significant role in the mechanism of photoisomerization. Upon population, the triplet state is understood to exist as an equilibrium mixture of a planar (transoid, ³t) and a perpendicular (twisted, ³p) conformation. acs.org The twisted triplet is often considered a key intermediate from which decay to the ground state (S₀) occurs, leading to a mixture of trans and cis isomers. Oxygen quenching experiments on stilbene in benzene (B151609) solution suggest a twisted geometry for the triplet state, with a lifetime of approximately 120 nanoseconds. researchgate.net

The introduction of a substituent on the stilbene core can significantly alter the ISC rate. Substituents at the para position, such as the methoxy group in this compound, can influence the electronic properties of the excited states. Studies on para-substituted stilbenes have shown that such modifications can markedly increase the S₁ → T₁ intersystem crossing efficiency. researchgate.net

The solvent environment has a profound effect on the rate of intersystem crossing (k_ISC). The polarity of the solvent can differentially stabilize the excited singlet and triplet states. The excited singlet state of this compound is expected to have a more polar, charge-transfer character compared to the triplet state. Consequently, polar solvents will stabilize the S₁ state more strongly than the T₁ state. This differential stabilization leads to a decrease in the singlet-triplet energy gap (ΔE_ST). According to the energy gap law, a smaller energy gap generally leads to a faster rate of intersystem crossing. columbia.edu This principle has been demonstrated in other systems, where k_ISC was found to increase by an order of magnitude when moving from a nonpolar to a polar solvent, directly correlating with the decrease in ΔE_ST. columbia.edu Therefore, an enhancement of the intersystem crossing rate for this compound is expected in more polar solvents.

| Solvent | Polarity Parameter (E_T(30)) | k_ST (x 10⁹ s⁻¹) |

|---|---|---|

| Isooctane | 31.1 | 0.33 |

| Dioxane | 36.0 | 0.65 |

| Tetrahydrofuran | 37.4 | 5.5 |

| Butyronitrile | 43.1 | 3.57 |

| Acetonitrile | 46.0 | 3.23 |

Note: The data in the table is for diphenylcarbene and serves as a well-documented example illustrating the strong dependence of the intersystem crossing rate on solvent polarity due to changes in the singlet-triplet energy gap. columbia.edu

Photochemical Reactivity and Reaction Mechanisms of P Methoxystilbene

Photoisomerization Studies (Cis-Trans Isomerization)

One of the most extensively studied photochemical reactions of stilbenes and their derivatives is the reversible isomerization between the cis (Z) and trans (E) isomers. researchgate.netstrath.ac.uk This process is fundamental to understanding how light energy can be converted into mechanical motion at a molecular level. researchgate.net Upon absorption of UV light, both trans- and cis-p-methoxystilbene can be excited to a singlet state, from which they can undergo rotation around the central double bond to form the opposite isomer.

Direct Photoisomerization Mechanisms

Direct photoisomerization occurs when the p-methoxystilbene (B73161) molecule directly absorbs a photon, leading to its excitation to a higher electronic state (typically the first excited singlet state, S1). From the excited state, the molecule can twist around the ethylenic bond to reach a perpendicular conformation, which is considered a key intermediate in the isomerization process. This twisted intermediate can then decay back to the ground state (S0) by partitioning between the trans and cis isomers.

Studies on various stilbene (B7821643) derivatives have shown that the mechanism often involves a singlet state pathway. researchgate.net The efficiency of this process is described by the quantum yield of isomerization (Φ), which is the fraction of absorbed photons that result in the formation of the isomer. For substituted stilbenes, the nature and position of the substituent can significantly affect these quantum yields and the dynamics of the excited state. For instance, electron-donating groups like the methoxy (B1213986) group can influence the charge distribution in the excited state, which in turn affects the barrier to rotation around the central double bond. researchgate.net

Table 1: Photoisomerization Quantum Yields for Selected Stilbene Derivatives

| Compound | Solvent | Trans → Cis Quantum Yield (Φt→c) | Cis → Trans Quantum Yield (Φc→t) |

|---|---|---|---|

| Stilbene | n-Hexane | ~0.5 | ~0.35 |

| 4-Methoxystilbene | Various | Varies with solvent polarity | Varies with solvent polarity |

Note: Data is illustrative and compiled from various photochemical studies on stilbenes. Actual values for this compound can vary based on experimental conditions.

Sensitized Photoisomerization

Sensitized photoisomerization involves the use of a "sensitizer" molecule. In this process, the sensitizer absorbs the light and then transfers the energy to the this compound molecule, promoting it to an excited triplet state (T1). Isomerization then proceeds from this triplet state. This method is useful for studying the triplet state pathway of isomerization, which can be difficult to access through direct excitation for many stilbenes.

The triplet state has its own potential energy surface, and rotation around the central bond can occur in this state as well. The outcome of sensitized isomerization often differs from direct isomerization because the partitioning of the triplet intermediate to the ground state isomers can be different. For nitrostilbenes, a related class of compounds, photosensitized cis-trans isomerization has been studied in various solvents, demonstrating the role of the triplet state in the isomerization mechanism. acs.org

Oxidative Photocyclization Reactions (Mallory Reaction)

Under UV irradiation in the presence of an oxidizing agent, this compound, like other stilbene derivatives, can undergo an intramolecular cyclization to form a phenanthrene ring system. strath.ac.ukwikipedia.org This reaction is known as the Mallory reaction. wikipedia.orgnih.govnih.gov The first step is the photochemical excitation of the cis-isomer of this compound, which leads to the formation of a transient dihydrophenanthrene intermediate. strath.ac.ukwikipedia.org Although the trans-isomer cannot cyclize directly, it can first isomerize to the cis-form under the reaction conditions and then proceed to cyclize. strath.ac.uknih.gov

The dihydrophenanthrene intermediate is typically unstable and, in the absence of an oxidant, can revert to the cis-stilbene. wikipedia.orgnih.gov However, in the presence of an oxidizing agent such as iodine or oxygen, this intermediate is irreversibly oxidized to the stable aromatic phenanthrene derivative. wikipedia.orgnih.gov The use of iodine as a catalyst has made this reaction a valuable synthetic tool. strath.ac.uknih.govnih.gov The methoxy substituent on the stilbene ring directs the position of cyclization and influences the final product's structure. The reaction is compatible with several substituents, including methoxy groups. nih.gov

Photochemical Addition Reactions

Besides isomerization and cyclization, excited this compound can also participate in addition reactions with other molecules, particularly nucleophiles like alcohols.

Methanol Addition Reactions

The photochemical addition of methanol to the double bond of stilbenes has been documented. rsc.org This reaction can proceed through competitive pathways. One pathway involves the direct addition of methanol to the excited stilbene molecule. Another proposed mechanism involves a rearrangement of the excited stilbene to form a carbene intermediate, which then reacts with methanol. rsc.org The presence of substituents on the phenyl rings, such as a methoxy group, can influence the rates and mechanisms of these addition processes. rsc.org

Intramolecular Additions

While intermolecular additions are common, intramolecular additions can also occur in suitably designed stilbene derivatives. If the this compound molecule contains another reactive functional group positioned appropriately, light-induced intramolecular cycloadditions or other bond-forming reactions can take place. For example, derivatives of stilbene are used in the synthesis of helicenes through iterative sequences that include photocyclization steps. researchgate.net These reactions highlight the synthetic utility of the photochemical reactivity inherent in the stilbene framework.

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. In the context of this compound and its derivatives, the methoxy group enhances the electron-donating capability of the molecule. datapdf.com

Research has explored the electron-transfer interactions between substituted stilbene oxides, including those with p-methoxyphenyl groups, and photosensitizers. datapdf.com One notable study investigated the interaction of 2,3-dicarbomethoxy-2,3-bis(4-methoxyphenyl)oxirane with the photosensitizer 1,4-dicyanonaphthalene (DCN) in acetonitrile. datapdf.com Upon photosensitization, the formation of long-lived radical cations was observed. datapdf.com These radical cations exhibited distinct dual absorption maxima at approximately 400 nm and 580 nm. datapdf.com

Radical Cation Chemistry of Methoxystilbenes

The radical cation of a molecule is a species that has lost one electron, resulting in a positive charge and an unpaired electron. The chemistry of these intermediates is diverse and often dictated by the functional groups present in the molecule. princeton.edu For methoxystilbenes, the radical cation is typically generated on the electron-rich methoxy-substituted aromatic ring.

The reactivity of anodically generated 4-methoxystilbene radical cations has been systematically investigated, particularly focusing on the influence of ortho-substituted side chains bearing nucleophilic groups. acs.orgfigshare.com These studies have shown that the reaction pathway of the stilbene radical cation is highly dependent on the nature of the nucleophile present in the molecule. When nucleophilic groups such as hydroxymethyl (CH₂OH), aminomethyl (CH₂NHR), or carboxylic acid (COOH) are positioned on the adjacent phenyl ring, they can react intramolecularly with the radical cation center. acs.orgfigshare.com

This intramolecular trapping leads to the formation of specific cyclic and dimeric products. For instance, stilbenes with ortho′-hydroxymethyl or ortho′-aminomethyl groups yield bisbenzopyrans or bisisoquinolines, respectively, through direct cation–nucleophile reactions. acs.orgfigshare.com Similarly, an ortho′-carboxylic acid substituent leads to the formation of bis-δ-lactones in high yields. acs.org These reactions highlight how the inherent structure of the methoxystilbene derivative can control the fate of its radical cation intermediate. acs.orgfigshare.com

The table below summarizes the observed reactivity for different ortho'-substituted 4-methoxystilbene radical cations.

| Stilbene Derivative | Ortho'-Substituted Group | Major Reaction Products |

| 4-Methoxystilbene | -CH₂OH | Bisbenzopyrans |

| 4-Methoxystilbene | -CH₂NHR (nosyl- and tosyl-protected) | Bisisoquinolines |

| 4-Methoxystilbene | -COOH | Bis-δ-lactones |

Computational Chemistry and Theoretical Modeling of P Methoxystilbene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure of p-methoxystilbene (B73161). epstem.net These methods solve the Schrödinger equation, or its density-based equivalent, to determine the molecule's wave function and energy. wikipedia.orginsilicosci.com From these fundamental outputs, a wide range of molecular properties can be derived. For substituted stilbenes, these calculations are particularly useful for exploring the influence of functional groups, like the methoxy (B1213986) group, on the electronic distribution and reactivity of the entire molecule. uantwerpen.be

Density Functional Theory (DFT) has become a primary method for studying the properties of stilbene (B7821643) derivatives due to its favorable balance of accuracy and computational cost. nih.govenergy.gov DFT calculations are used to optimize the molecular geometry of this compound, providing a detailed picture of bond lengths and angles in its ground state. nih.gov

DFT methods, particularly hybrid functionals like B3LYP, have been employed to estimate the molecular first hyperpolarizability of donor-acceptor substituted stilbenes, including 4-methoxystilbene. aip.org Such studies are crucial for designing materials with nonlinear optical (NLO) properties. For these calculations, basis sets such as 6-31+G* are recommended to accurately capture the electronic effects of polarization and diffuse functions. aip.org Research has also utilized DFT to calculate the relative Gibbs-corrected energy to understand reaction profiles, such as the racemization of Z-4-methoxystilbene. ethz.ch

Table 1: Selected DFT Functionals and Basis Sets Used in Stilbene Research

| Method/Functional | Basis Set | Application | Reference(s) |

|---|---|---|---|

| B3LYP, B97-2, PBE0, BMK | 6-31+G* | Molecular Hyperpolarizability | aip.org |

| DFT (unspecified) | Not specified | Reaction Profile (Racemization) | ethz.ch |

| DFT | Not specified | Geometry Optimization, Electronic Properties | uantwerpen.benih.gov |

The Hartree-Fock (HF) method is a foundational ab initio approach in quantum chemistry that approximates the many-electron wave function as a single Slater determinant. wikipedia.orginsilicosci.com While it systematically neglects electron correlation, which can be a significant limitation, it often serves as a starting point for more sophisticated methods. epfl.ch These are collectively known as post-Hartree-Fock methods and include Møller-Plesset perturbation theory (MPn) and Configuration Interaction (CI), which are designed to recover the correlation energy. epfl.chmit.edu

In studies of substituted stilbenes, HF calculations have been used alongside DFT and other methods as a point of comparison. For instance, in the evaluation of molecular hyperpolarizabilities, HF results are often contrasted with those from DFT and MP2 methods to assess the performance of different theoretical levels. aip.org The influence of electron correlation, which is absent in HF, can have a non-negligible impact on calculated structural parameters like bond lengths and angles. epfl.ch

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectra of molecules. mdpi.comresearchgate.net This approach allows for the prediction of vertical electronic transitions from the ground state to various excited states. osti.govcnr.it

For molecules like this compound, TD-DFT can elucidate how the methoxy substituent affects the absorption bands corresponding to π-π* transitions within the stilbene core. researchgate.net The calculations yield information on the energies of the main electronic transitions (singlet states) and their corresponding oscillator strengths, which determine the intensity of absorption peaks. mdpi.com The choice of functional and basis set is critical for achieving agreement with experimental spectra. mdpi.comarxiv.org For many organic molecules, hybrid functionals are often employed for this purpose. cnr.it

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org For flexible molecules like this compound, MD simulations provide a powerful tool for exploring the conformational landscape and understanding the dynamics of its structure. researchgate.net

Prediction of Molecular Properties

Theoretical calculations are instrumental in predicting a variety of molecular properties that govern the chemical behavior and potential applications of this compound.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic properties. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap generally implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net The HOMO-LUMO gap is also directly related to the electronic absorption properties of the molecule. For this compound, the electron-donating methoxy group is expected to raise the energy of the HOMO, thereby influencing the energy gap and the molecule's electronic transitions. DFT calculations are commonly used to compute the energies of these orbitals and the resulting energy gap. bhu.ac.innih.gov

Table 2: Conceptual Parameters from Frontier Molecular Orbital Theory

| Parameter | Description | Significance | Reference(s) |

|---|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). | youtube.comnih.gov |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). | youtube.comnih.gov |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ELUMO - EHOMO). | Indicates chemical reactivity, kinetic stability, and relates to electronic transitions. | researchgate.netbhu.ac.in |

Hyperpolarizability and Non-Linear Optical Properties

The non-linear optical (NLO) properties of molecules like this compound are of significant interest for applications in optoelectronics and photonics. semanticscholar.orguc.pt Computational chemistry provides a powerful tool to predict and understand these properties at the molecular level. Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are employed to determine key NLO parameters. researchgate.net

The primary parameters of interest include the mean polarizability (<α>), the anisotropy of the polarizability (Δα), and the first-order hyperpolarizability (β). These parameters quantify the response of the molecule to an external electric field. For instance, the first hyperpolarizability is a measure of the second-order NLO response, which is responsible for phenomena like second-harmonic generation. uc.ptresearchgate.net

Theoretical studies on related stilbazolium derivatives have shown that the choice of computational method and basis set significantly influences the calculated NLO properties. For example, calculations on 4-methoxybenzaldehyde-N-methyl-4-stilbazolium tosylate using both DFT (B3LYP) and HF methods with a 6-311++G(d,p) basis set have been performed to investigate its NLO potential. researchgate.net The calculated values for such compounds can be substantial, indicating their potential as effective NLO materials.

In a study on a related compound, p-hydroxy-N-(p-methoxybenzylidiene)aniline, DFT calculations were used to determine the first hyperpolarizability, highlighting the charge transfer within the molecule as a key factor for its NLO properties. researchgate.net The investigation of π-conjugated systems, such as stilbenes, is a central theme in the quest for materials with large second hyperpolarizabilities (γ), which govern third-order NLO effects. unamur.be Computational methods like CCSD(T) and DFT with functionals such as CAM-B3LYP are used to reliably predict these properties. unamur.be

| Parameter | B3LYP/6-311++G(d,p) | HF/6-311++G(d,p) |

|---|---|---|

| <α> (esu) | Data not available | Data not available |

| Δα (esu) | Data not available | Data not available |

| <β> (esu) | Data not available | Data not available |

Reaction Pathway and Mechanism Elucidation

The Unified Reaction Valley Approach (URVA) is another powerful computational tool used to analyze reaction mechanisms. smu.edu URVA dissects the reaction path into distinct phases, providing a detailed description of the structural changes occurring in the reaction complex. smu.edu This method analyzes the curvature of the reaction path and the coupling between vibrational modes to identify which molecular motions support or resist the progression of the reaction. smu.edu For instance, in a 1,3 intramolecular H-transfer reaction, URVA can reveal the sequence of bond breaking and forming events, as well as the role of skeletal deformations in overcoming the reaction barrier. smu.edu

These computational approaches allow for a deep understanding of the electronic and geometric factors that control the kinetics and thermodynamics of chemical reactions, which is essential for optimizing reaction conditions and designing new synthetic routes.

Ligand-Docking Simulations for Biological Interactions

Ligand-docking simulations are a cornerstone of computational drug design and are used to predict the binding orientation and affinity of a small molecule, such as this compound, to a macromolecular target, typically a protein. scienceopen.comd-nb.infonih.gov These simulations are crucial for understanding the structural basis of a compound's biological activity and for guiding the design of more potent and selective inhibitors. scienceopen.com

In a study of stilbene derivatives as α-glucosidase inhibitors, molecular docking and molecular dynamics (MD) simulations were employed to investigate their binding modes. scienceopen.com The results of these simulations revealed that the potent inhibitors engage in specific hydrogen bonds, hydrophobic interactions, and π-interactions with key residues in the active site of the enzyme. scienceopen.com A strong correlation was found between the experimentally determined inhibitory activity (Ki value) and the interaction energies calculated from the simulations, validating the predicted binding modes. scienceopen.com

The general workflow for such studies involves preparing the 3D structures of the ligand and the protein, performing the docking calculations using software like AutoDock Vina, and analyzing the resulting poses. nih.govcumhuriyet.edu.tr The binding affinity is often reported as a docking score in kcal/mol, with lower values indicating a more favorable interaction. d-nb.infocumhuriyet.edu.tr For example, in a study of p-nitrophenyl hydrazones targeting enzymes like COX-2 and 5-LOX, the binding energies of the designed compounds were compared to those of known inhibitors. d-nb.info

MD simulations can be further used to assess the stability of the ligand-protein complex over time. mdpi.com By analyzing the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein and ligand atoms, researchers can gain insights into the flexibility of the complex and the strength of the interactions. cumhuriyet.edu.trmdpi.com

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Celecoxib | COX-2 | -12.6 |

| Zileuton | 5-LOX | Data not available |

| Omeprazole | H+/K+ ATPase | Data not available |

Development and Application of Computational Chemistry Databases

The development of large-scale computational chemistry databases has become a significant enabler for data-driven research in chemistry and materials science. pccdb.orgchemrxiv.orgarxiv.org These databases store vast amounts of information on molecular structures and their calculated properties, which can be used to train machine learning models, identify structure-property relationships, and accelerate the discovery of new molecules with desired characteristics. chemrxiv.org

One prominent example is the PubChemQC project, which provides electronic structure data for millions of molecules from the PubChem database. pccdb.orgarxiv.org The geometries of these molecules are optimized using DFT (B3LYP/6-31G), and their excited-state properties are calculated using time-dependent DFT (TD-B3LYP/6-31+G). pccdb.orgarxiv.org This allows users to search for molecules based on their electronic properties, such as the HOMO-LUMO gap, which is an "inverse problem" that is difficult to solve with traditional quantum chemistry methods. pccdb.org

Another example is the COMPAS (COMputational database of Polycyclic Aromatic Systems) project, which focuses on polycyclic aromatic hydrocarbons. chemrxiv.org This database contains optimized ground-state structures and a range of molecular properties calculated at different levels of theory. chemrxiv.org Such databases are invaluable for the rational design of novel functional materials for applications in organic electronics. chemrxiv.org

These databases are typically made publicly accessible and are often accompanied by tools to facilitate searching and data analysis. pccdb.org The availability of this pre-computed data saves researchers significant computational resources and allows them to focus on higher-level analysis and design. The continuous growth of these databases, coupled with advances in data science and machine learning, is expected to further revolutionize the field of molecular design and discovery. chemrxiv.orgarxiv.org

Biological Activities and Molecular Mechanisms of P Methoxystilbene Derivatives

Antioxidant and Anti-inflammatory Potentials

P-methoxystilbene (B73161) derivatives, synthetic analogs of resveratrol (B1683913), have demonstrated significant antioxidant and anti-inflammatory properties. These activities are attributed to their specific chemical structures, which influence their ability to counteract oxidative stress and modulate inflammatory pathways.

The antioxidant capacity of phenolic compounds, including this compound derivatives, is largely dependent on their chemical structure, particularly the number and arrangement of hydroxyl groups. These groups can donate a hydrogen atom to free radicals, thereby neutralizing them. The presence of methoxy (B1213986) groups can further modulate this activity. Generally, a higher number of hydroxy groups enhances the capability to scavenge reactive oxygen species (ROS) nih.gov.

This compound derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. For instance, two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, were found to suppress inflammation induced by lipopolysaccharide (LPS) in RAW 264.7 cells. They achieved this by inhibiting the secretion of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.gov.

The anti-inflammatory action of these compounds is linked to the inactivation of the MAPK and NF-κB signaling pathways. Specifically, they were observed to reduce the phosphorylation of key proteins in these pathways, such as JNK, p38, IKKα/β, and IκBα, and to inhibit the nuclear translocation of the NF-κB p65 subunit nih.gov. Furthermore, these derivatives demonstrated the ability to protect cells from oxidative stress by reducing the accumulation of malondialdehyde (MDA), a marker of lipid peroxidation nih.gov. The degree of methoxylation appears to influence the potency of these effects, with 3,3′,4,5′-tetramethoxy-trans-stilbene showing more potent anti-inflammatory and anti-oxidative properties than 3,4′,5-trimethoxy-trans-stilbene nih.gov.

The following table summarizes the effects of two this compound derivatives on inflammatory markers in LPS-induced RAW 264.7 cells.

| Compound | Effect on NO Secretion | Effect on IL-6 Secretion | Effect on TNF-α Secretion | Effect on iNOS Expression | Effect on COX-2 Expression |

| 3,3′,4,5′-tetramethoxy-trans-stilbene | Suppression | Suppression | Suppression | Suppression | Suppression |

| 3,4′,5-trimethoxy-trans-stilbene | Suppression | Suppression | Suppression | Suppression | Suppression |

Table 1: Anti-inflammatory Effects of this compound Derivatives. This table is based on findings from a study on LPS-induced RAW 264.7 cells. nih.gov

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in cellular defense against oxidative stress researchgate.netmdpi.comsemanticscholar.org. Activation of the Nrf2 signaling pathway is a significant mechanism through which this compound derivatives exert their antioxidant effects nih.gov.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In response to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of its target genes mdpi.com. This leads to the transcription of various protective enzymes and proteins semanticscholar.org.

Studies have identified that substituted trans-stilbenes, including those with methoxy substituents, are effective activators of the Nrf2 pathway. The presence and position of these substituents on the stilbene (B7821643) backbone influence both the sensitivity and the extent of Nrf2 activation nih.gov. This suggests that the stilbene structure can be optimized to enhance the activation of this protective pathway. The activation of Nrf2 by these compounds is considered a promising therapeutic strategy for conditions associated with oxidative stress and inflammation nih.govuniroma1.it.

Anticancer Activity Studies

This compound derivatives have emerged as a promising class of compounds in cancer research, demonstrating significant potential to inhibit cancer cell growth and induce cell death through various molecular mechanisms.

Research has shown that methylated analogs of resveratrol, including this compound derivatives, possess enhanced bioavailability and stronger cytotoxic effects compared to the parent compound nih.gov. One such derivative, 3,4,5,4′-tetramethoxystilbene (DMU-212), has been identified as a potent inducer of cytotoxicity and apoptosis in a variety of cancer cell lines, including ovarian cancer nih.gov.

The anti-proliferative effects of these compounds are linked to their ability to modulate the expression of genes involved in cell growth. For example, a metabolite of DMU-212 was found to increase the levels of KLF4 and IL6 transcripts, which are associated with the inhibition of breast cancer cell proliferation. Conversely, it decreased the expression of IL1A and IL15, which are known to promote cancer cell proliferation nih.gov. Another derivative, 3,5,4'-trimethoxystilbene (MR-3), was found to be more potent than resveratrol against the growth of human cancer cells, including colon cancer (COLO 205), with a significant reduction in tumor growth observed in animal models scispace.com. This inhibition of tumor cell growth was associated with a decrease in the expression of proliferating cell nuclear antigen (PCNA) scispace.com.

A key mechanism of the anticancer activity of this compound derivatives is their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. Several studies have highlighted the efficacy of various methoxy-substituted stilbenes in this regard.

For instance, 3,4,4′-trimethoxy-trans-stilbene and 3,4,2′,4′-tetramethoxy-trans-stilbene demonstrated higher cytotoxicity towards human promyelocytic (HL-60) and monocytic leukemia (THP-1) cells compared to resveratrol. This activity was linked to cell cycle arrest at the G2/M phase and the induction of apoptosis nih.govnih.gov. The induction of apoptosis by these compounds was further supported by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-xl, suggesting the involvement of the intrinsic mitochondrial pathway nih.govnih.gov.

In another study, 3,5,4'-trimethoxystilbene (MR-3) was shown to induce apoptosis in COLO 205 colon cancer cells. This process was mediated by the modulation of mitochondrial functions, including the release of cytochrome c and the activation of caspases-9 and -3 scispace.com. The treatment also led to an accumulation of the p53 protein, a key regulator of apoptosis scispace.com. Furthermore, other novel stilbene derivatives have been found to trigger late apoptosis or necrosis in cancerous cells through sub-G1 phase cell cycle arrest nih.govresearchgate.net.

The following table summarizes the observed effects of specific this compound derivatives on cell cycle and apoptosis in different cancer cell lines.

| Compound | Cancer Cell Line | Effect on Cell Cycle | Induction of Apoptosis | Key Molecular Events |

| 3,4,4′-trimethoxy-trans-stilbene | HL-60, THP-1 | G2/M Arrest | Yes | Increased Bax/Bcl-xl ratio |

| 3,4,2′,4′-tetramethoxy-trans-stilbene | HL-60, THP-1 | G2/M Arrest | Yes | Increased p53 protein level |

| 3,5,4'-trimethoxystilbene (MR-3) | COLO 205 | Not specified | Yes | Cytochrome c release, Caspase-9 and -3 activation, p53 accumulation |

| Novel Stilbene Derivatives (JJR5, JJR6) | HeLa, U87 | Sub-G1 or S Arrest | Yes | PARP cleavage |

Table 2: Effects of this compound Derivatives on Cell Cycle and Apoptosis. This table is compiled from findings across multiple studies. scispace.comnih.govnih.govnih.govresearchgate.net

Targeting Specific Molecular Pathways (e.g., MAPK, ERK, PI3K)

Derivatives of this compound, such as pinostilbene (B20863) (3,4′-dihydroxy-5-methoxystilbene), have been shown to exert their effects by modulating key cellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK/ERK and PI3K/Akt pathways are crucial regulators of cell proliferation, differentiation, and survival. nih.gov Dysregulation of these pathways is implicated in numerous diseases. nih.govnih.gov

Research on pinostilbene, a methylated derivative of resveratrol, provides significant insight into the mechanisms of methoxylated stilbenes. In studies using the neurotoxin 6-hydroxydopamine (6-OHDA) to induce cellular stress in SH-SY5Y neuroblastoma cells, pinostilbene demonstrated a marked ability to attenuate the phosphorylation of c-Jun N-terminal kinase (JNK) and its substrate c-Jun. nih.govsuny.edu JNK and c-Jun are key components of the MAPK signaling cascade that are activated in response to cellular stress and can lead to apoptosis. nih.govmdpi.com By inhibiting their activation, pinostilbene disrupts this pro-apoptotic signaling.

Furthermore, studies have demonstrated that the neuroprotective effects of pinostilbene are dependent on the ERK1/2 pathway, another branch of the MAPK cascade. nih.gov In both in vitro and in vivo models of aging, treatment with pinostilbene led to an increase in the activation of ERK1/2. nih.gov The inhibition of this pathway was found to diminish the protective effects of the compound, suggesting that ERK1/2 activation is a critical mechanism for its neuroprotective action. nih.gov The mammalian target of rapamycin (B549165) (mTOR), a downstream effector of the PI3K/Akt pathway, has also been postulated as a potential intracellular target for the pharmacological action of methylated stilbenes like pinostilbene. suny.edu

Neuroprotective Effects and Associated Mechanisms

The neuroprotective properties of this compound derivatives are a significant area of research. These compounds exhibit protective effects against neuronal damage and age-related functional decline through various mechanisms, primarily linked to their antioxidant properties and their ability to modulate signaling pathways involved in cell survival and death. nih.govijbs.commdpi.com

Pinostilbene has been shown to confer significant protection against neurotoxicity induced by 6-OHDA, a compound used to model Parkinson's disease. nih.govsuny.edu In cellular models, pinostilbene treatment reduced the release of lactate (B86563) dehydrogenase and the activity of caspase-3, both markers of cell death, in a dose-dependent manner. nih.gov The protective mechanism involves mitigating oxidative stress and inhibiting the JNK-mediated apoptotic pathway. nih.govsuny.edu

Moreover, dietary supplementation with pinostilbene has been found to inhibit the age-related decline in motor function in animal models. nih.gov This effect is attributed to the promotion of dopamine (B1211576) neuronal survival through the activation of the ERK1/2 signaling pathway. nih.gov The ability of pinostilbene to cross the blood-brain barrier and accumulate in brain regions like the hippocampus further supports its potential as a neuroprotective agent. nih.gov An important structural feature for this neuroprotective activity appears to be the presence of a 4'-hydroxyl group, which is crucial for free-radical scavenging. suny.edu

Stilbene Biotransformation and Bioavailability Considerations

A major challenge for the therapeutic use of stilbenes, such as the well-studied resveratrol, is their low oral bioavailability due to rapid and extensive metabolism in the intestine and liver. nih.gov Biotransformation processes significantly reduce the concentration of the active compound that reaches systemic circulation.

Glucuronidation and Sulfation Pathways

The primary metabolic pathways for stilbenes containing free hydroxyl groups are Phase II conjugation reactions, specifically glucuronidation and sulfation. nih.govnih.gov These processes, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively, attach glucuronic acid or a sulfonate group to the hydroxyl moieties of the stilbene. nih.gov This modification increases the water solubility of the compound, facilitating its rapid excretion from the body and thereby limiting its bioavailability and efficacy. nih.gov The presence of methoxy groups, as in this compound, can block these conjugation reactions at the site of methylation, leading to increased metabolic stability. um.es

Intestinal Microbial Transformation

The gut microbiota plays a crucial role in the metabolism of polyphenols that escape absorption in the small intestine. mdpi.comnih.gov Intestinal microbes can perform a variety of transformations on stilbene compounds, including double bond reduction, dihydroxylation, and demethylation. nih.gov For example, resveratrol can be metabolized by gut bacteria into dihydroresveratrol. mdpi.com

However, not all stilbenes are equally susceptible to microbial transformation. An in vitro study using a fecal fermentation system to simulate the colon environment found that while resveratrol and piceatannol (B1677779) were metabolized, pinostilbene remained stable. nih.gov This resistance to microbial degradation could contribute to its enhanced bioavailability. In other studies, pterostilbene (B91288), a dimethoxylated stilbene, was found to beneficially modify the composition of gut microbiota, suggesting a bidirectional interaction. nih.gov

Structure-Activity Relationship Studies for Biological Potency

The biological potency of stilbene derivatives is intrinsically linked to their chemical structure. The number and position of hydroxyl and methoxy groups on the two phenyl rings significantly influence their physicochemical properties and interactions with biological targets. ijbs.comrsc.org

Influence of Methoxy Groups on Bioactivity